Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom within a bicyclic framework. This compound has the molecular formula and a molecular weight of approximately 283.32 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom is common in organic synthesis, as it protects amines during various reactions. The oxo group at the 5-position enhances its reactivity and potential biological activity .
This compound is classified under heterocyclic compounds due to its nitrogen-containing bicyclic structure. It is primarily sourced from synthetic pathways in organic chemistry, where it serves as an important intermediate in the development of pharmaceuticals and other biologically active compounds .
Several synthetic routes can be employed to produce Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate. Key methods include:
Each method must be optimized for yield and purity, with careful consideration given to reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate features:
The structural representation can be depicted using SMILES notation: CCOC(=O)[C@@H]1[C@@H]2C[C@@H](C[C@@H]2O)N1C(=O)OC(C)(C)C
.
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate can undergo various chemical transformations:
These reactions are essential for further functionalization and derivatization in synthetic chemistry.
The mechanism of action for Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate is not fully elucidated but can be hypothesized based on its structural features:
Research into these interactions could provide insights into its potential therapeutic roles in various diseases .
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 283.32 g/mol |
Molecular Formula | C14H21NO5 |
Purity | ≥ 97% |
Storage Conditions | Sealed in dry conditions at 2–8°C |
Hazard Statements | H315-H319-H335 |
These properties indicate that while it may have some hazards associated with handling due to irritant properties, it remains stable under proper storage conditions .
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate has potential applications in various scientific fields:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5